molecular formula C12H8ClN3 B8761050 6-chloro-2-pyridin-4-yl-1H-benzimidazole

6-chloro-2-pyridin-4-yl-1H-benzimidazole

Cat. No.: B8761050
M. Wt: 229.66 g/mol
InChI Key: UYEIBHLTQXPBRW-UHFFFAOYSA-N
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Description

6-chloro-2-pyridin-4-yl-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a chlorine atom at the 6th position and a pyridinyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-pyridin-4-yl-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloronitrobenzene and 4-pyridinecarboxaldehyde.

    Reduction: The nitro group of 4-chloronitrobenzene is reduced to an amine group using a reducing agent like iron powder in the presence of hydrochloric acid.

    Cyclization: The resulting 4-chloroaniline undergoes cyclization with 4-pyridinecarboxaldehyde in the presence of a suitable acid catalyst, such as polyphosphoric acid, to form the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-pyridin-4-yl-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-2-(4-pyridinyl)-1H-Benzimidazole, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

6-chloro-2-pyridin-4-yl-1H-benzimidazole has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 6-chloro-2-pyridin-4-yl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and pyridinyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-pyridinyl)-1H-Benzimidazole: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

    6-chloro-1H-Benzimidazole: Lacks the pyridinyl group, which may reduce its versatility in coupling reactions.

    4-chloro-2-(4-pyridinyl)-1H-Benzimidazole: Chlorine substitution at a different position, potentially altering its chemical properties.

Uniqueness

6-chloro-2-pyridin-4-yl-1H-benzimidazole is unique due to the presence of both the chlorine and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

6-chloro-2-pyridin-4-yl-1H-benzimidazole

InChI

InChI=1S/C12H8ClN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H,(H,15,16)

InChI Key

UYEIBHLTQXPBRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of isonicotinic acid (4.9 g., 0.04 mol) and 4-chloro-o-phenylenediamine (5.8 g., 0.041 mol) was added polylphosphoric acid (20 ml.). The mixture was heated to 200° and maintained at this temperature for 45 min. After cooling, the reaction mixture was poured onto ice and the solution made basic with conc. NH4OH. The resulting yellow solid was removed by filtration, dissolved in isopropanol, filtered and the filtrate concentrated to a solid. After recrystallization from EtOH-H2O, 4.5 g. of 5-chloro-2-(4-pyridyl)benzimidazole (49.1%) was obtained; m.p. 306-307.
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4.9 g
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5.8 g
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